BenchChemオンラインストアへようこそ!

(Z)-SU5614

FLT3 Autophosphorylation Kinase Inhibition

Select (Z)-SU5614 for its unique resistance mutation profile (D835N/Y842H) and 10 nM FLT3 autophosphorylation IC50, ideal for generating FLT3 inhibitor-resistant AML models and combination therapy screening. Achieves equivalent target engagement at 10-fold lower concentrations vs. SU5416. Precisely discriminates FLT3-dependent vs. independent populations with >15-fold selectivity window.

Molecular Formula C15H13ClN2O
Molecular Weight 272.73 g/mol
CAS No. 1055412-47-9
Cat. No. B1684612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-SU5614
CAS1055412-47-9
SynonymsSU5614;  SU 5614;  SU5614.
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C
InChIInChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7-
InChIKeyXLBQNZICMYZIQT-GHXNOFRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(Z)-SU5614 (CAS 1055412-47-9) for FLT3-Driven Research: Core Identity and Procurement Context


(Z)-SU5614 is a synthetic oxindole derivative functioning as an ATP-competitive protein tyrosine kinase (PTK) inhibitor with primary activity against FMS-like tyrosine kinase 3 (FLT3) [1]. As a chlorinated analog of SU5416, it belongs to the indolinone class of type III receptor tyrosine kinase (RTK) inhibitors and demonstrates multi-kinase activity including inhibition of C-KIT, VEGFR, and PDGFR at distinct potency ranges [2][3]. The compound is characterized by its (Z)-stereochemistry at the 3-methylene position, with a molecular weight of 272.73 g/mol (C15H13ClN2O) [4].

Why (Z)-SU5614 Cannot Be Interchanged with Other FLT3 Inhibitors: Evidence-Based Differentiation for Informed Procurement


Procurement decisions for FLT3-targeted research tools cannot assume functional equivalence among inhibitors sharing the same nominal target class. FLT3 inhibitors differ fundamentally in their (1) biochemical potency against wild-type versus mutated FLT3 isoforms, (2) cellular selectivity profiles against off-target kinases and non-activated FLT3-expressing cells, (3) downstream signaling pathway modulation, and (4) distinct resistance mutation landscapes [1]. For example, second-generation inhibitors like quizartinib exhibit sub-nanomolar FLT3-ITD IC50 values but demonstrate different resistance mutation profiles compared to (Z)-SU5614 [2]. The specific quantitative evidence below demonstrates why (Z)-SU5614 occupies a distinct scientific and procurement position relative to SU5416, quizartinib, midostaurin, sorafenib, and crenolanib.

(Z)-SU5614 Quantitative Differentiation Guide: Head-to-Head Comparator Data for Scientific Selection


Biochemical FLT3 Autophosphorylation Inhibition: (Z)-SU5614 Demonstrates 10-Fold Superior Potency to SU5416

In a direct head-to-head comparison, (Z)-SU5614 inhibited FLT3 autophosphorylation with an IC50 of 10 nM, whereas SU5416 required a 10-fold higher concentration (IC50 = 100 nM) [1]. This differentiation was consistent across both wild-type (WT) and internal tandem duplication (ITD) mutant FLT3 isoforms [1]. The assay measured FLT3 autophosphorylation in BaF3 and MV4-11 leukemic cell lines expressing constitutively activated FLT3 [1].

FLT3 Autophosphorylation Kinase Inhibition

Cellular Antiproliferative Activity in FLT3-ITD+ AML Cells: (Z)-SU5614 Achieves 2.5-Fold Greater Potency Than SU5416

In FLT3-ITD-positive leukemic cell lines, (Z)-SU5614 reduced proliferation with an IC50 of 100 nM, compared to 250 nM for SU5416 [1]. This 2.5-fold difference in cellular potency translates to a lower effective concentration for inducing growth arrest in FLT3-driven AML models [1]. Both compounds induced apoptosis in these cell lines at concentrations consistent with their respective antiproliferative IC50 values [1].

Antiproliferative AML FLT3-ITD

Selective Cytotoxicity Profile: (Z)-SU5614 Spares Non-FLT3-Driven and Normal Hematopoietic Cells

(Z)-SU5614 demonstrated no cytotoxic activity in leukemic cell lines expressing non-activated FLT3 or lacking FLT3 protein expression (IC50 >10 µM) [1][2]. In contrast, it potently inhibited Ba/F3 and AML cell lines expressing constitutively activated FLT3 with IC50 values ranging from 150-650 nM [2]. In a comparative stem cell study, (Z)-SU5614 selectively eliminated leukemic stem cells while sparing normal hematopoietic counterparts [3].

Selectivity Cytotoxicity Normal Stem Cells

Downstream Signaling Pathway Modulation: (Z)-SU5614 Suppresses STAT5, STAT3, and MAPK at Sub-100 nM Concentrations

At the biochemical level, (Z)-SU5614 down-regulated hyperphosphorylated FLT3 receptor activity and suppressed its downstream targets STAT3, STAT5, and MAPK, as well as the STAT5 target genes BCL-XL and p21 [1]. The inhibition of FLT3-dependent MAPK and STAT5 activation occurred in the same concentration range as autophosphorylation inhibition (IC50 = 10 nM) [2]. In contrast, more modern FLT3 inhibitors such as quizartinib (IC50 = 1.1 nM for FLT3-ITD) and crenolanib (IC50 = 4 nM for FLT3) operate at substantially lower nanomolar concentrations, potentially limiting the dynamic range for pathway inhibition studies .

STAT5 STAT3 MAPK BCL-XL

Distinct Resistance Mutation Profile: (Z)-SU5614 Resistance Mutations Are Non-Overlapping with PKC412, Sorafenib, and Sunitinib

In a cell-based resistance screening study, (Z)-SU5614 generated a resistance mutation profile limited to exchanges in the second part of the kinase domain (TK2), with D835 mutations predominating [1]. In contrast, PKC412 (midostaurin) exclusively produced mutations within TK1 at position N676; sorafenib produced a highly distinct profile including F691L in TK1 and exchanges at Y842 in TK2 with no overlap to (Z)-SU5614 or PKC412 [1]. TK2 exchanges identified with (Z)-SU5614 remained sensitive to PKC412, sunitinib, or sorafenib, with the exception of Y842D which conferred strong sorafenib resistance [1].

Resistance Mutations D835 N676 F691L

Multi-Kinase Inhibition Profile: (Z)-SU5614 Demonstrates Potent Activity Against C-KIT, VEGFR, and PDGFR

Beyond FLT3, (Z)-SU5614 exhibits potent inhibitory activity against additional type III RTK family members: C-KIT (IC50 = 0.03 µM), VEGFR (IC50 = 0.46 µM), and PDGFR (IC50 = 0.36 µM) [1]. This multi-kinase profile distinguishes it from more selective second-generation FLT3 inhibitors such as quizartinib, which demonstrates 10-fold selectivity for FLT3 over KIT, PDGFRα/β, RET, and CSF-1R . The chlorination of (Z)-SU5614 (relative to SU5416) contributes to its distinct kinase selectivity fingerprint [1].

Multi-Kinase C-KIT VEGFR PDGFR

Optimal Research and Procurement Applications for (Z)-SU5614 Based on Quantitative Differentiation Evidence


FLT3-ITD+ Acute Myeloid Leukemia (AML) Mechanistic Studies Requiring Potent Pathway Inhibition

Based on its 10 nM FLT3 autophosphorylation IC50 and 100 nM cellular antiproliferative IC50 in FLT3-ITD+ models, (Z)-SU5614 is optimally suited for mechanistic studies investigating FLT3-driven oncogenic signaling in AML [1][2]. The compound's suppression of STAT5, STAT3, and MAPK pathways at 10-100 nM concentrations provides a robust tool for dissecting FLT3-dependent transcriptional programs [3]. Researchers should select (Z)-SU5614 over SU5416 to achieve equivalent target engagement at 10-fold lower biochemical concentrations and 2.5-fold lower cellular concentrations [1][2].

FLT3 Inhibitor Resistance Mechanism Studies and Combination Therapy Screening

(Z)-SU5614's unique resistance mutation profile—limited to TK2 domain D835 exchanges with no overlap to PKC412 (N676) and minimal overlap with sorafenib (Y842)—makes it an essential tool for generating FLT3 inhibitor-resistant cell line models [4]. The non-overlapping nature of resistance mutations enables rational combination therapy screening: TK2 mutations arising under (Z)-SU5614 selection remain sensitive to PKC412, sunitinib, or sorafenib [4]. Researchers designing studies to prevent or overcome clinical FLT3 inhibitor resistance should procure (Z)-SU5614 specifically for this purpose.

Selective Cytotoxicity Assays Discriminating FLT3-Dependent from FLT3-Independent Cell Populations

Given its >15-fold to >66-fold selectivity window between FLT3-activated cells (IC50 = 150-650 nM) and non-FLT3-driven cells (IC50 >10 µM), (Z)-SU5614 is ideal for experiments requiring clear discrimination between FLT3-dependent and FLT3-independent populations [5][6]. This selectivity extends to sparing normal hematopoietic stem cells while eliminating leukemic stem cells, making it suitable for normal vs. malignant comparator studies [7]. Investigators should avoid quizartinib (IC50 ~1 nM) or crenolanib (IC50 ~4 nM) for such studies due to their sub-nanomolar potency, which limits the dynamic range for dose-dependent selectivity assessments .

Multi-Kinase Type III RTK Inhibition for Angiogenesis and Stromal Interaction Studies

(Z)-SU5614's potent activity against C-KIT (0.03 µM), VEGFR (0.46 µM), and PDGFR (0.36 µM) in addition to FLT3 positions it as a tool compound for studies requiring simultaneous type III RTK family inhibition [5]. This multi-kinase profile is particularly relevant for AML models where FLT3-driven leukemic cells interact with the bone marrow microenvironment and angiogenic signaling [3]. Researchers should select (Z)-SU5614 over FLT3-selective agents (e.g., quizartinib, crenolanib) when the experimental question involves stromal support, vascular niche, or C-KIT-mediated signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-SU5614

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.